FAK-IN-7

Descripción

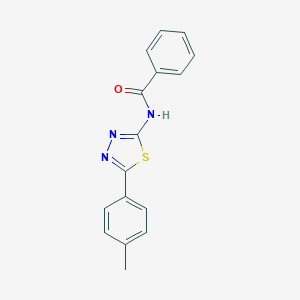

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a benzamide moiety. The methyl group on the phenyl ring at the 5-position contributes to lipophilicity, which may influence bioavailability and target binding.

Propiedades

Fórmula molecular |

C16H13N3OS |

|---|---|

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |

Clave InChI |

SIHYHKOFZPWMHZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de FAK-IN-7 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de las empresas farmacéuticas y las instituciones de investigación. los métodos generales para sintetizar inhibidores de la quinasa de adhesión focal a menudo implican el uso de solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión .

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría medidas de control de calidad rigurosas para cumplir con los estándares regulatorios para los compuestos farmacéuticos. Los métodos de producción también se enfocarían en la rentabilidad y la escalabilidad para facilitar el uso generalizado en entornos de investigación y clínicos .

Análisis De Reacciones Químicas

Tipos de Reacciones

FAK-IN-7 principalmente experimenta reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros para mejorar su actividad inhibitoria. Estas reacciones son cruciales para modificar la estructura del compuesto para mejorar su eficacia y reducir los posibles efectos secundarios .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen solventes orgánicos como el dimetilsulfóxido, catalizadores como el paladio sobre carbono, y varios ácidos y bases para facilitar las reacciones. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar resultados óptimos .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente derivados con actividad inhibitoria mejorada contra la quinasa de adhesión focal. Estos derivados se prueban para su eficacia en la inhibición de la proliferación de células cancerosas y otros procesos celulares relacionados .

Aplicaciones Científicas De Investigación

FAK-IN-7 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de inhibición de la quinasa y desarrollar nuevos inhibidores con propiedades mejoradas. En biología, this compound se emplea para investigar el papel de la quinasa de adhesión focal en diversos procesos celulares, incluida la migración, la adhesión y la supervivencia celular .

En medicina, this compound se está explorando como un posible agente terapéutico para tratar diversos tipos de cáncer. Su capacidad para inhibir la quinasa de adhesión focal lo convierte en un candidato prometedor para terapias combinadas destinadas a reducir el crecimiento tumoral y la metástasis. Además, this compound se utiliza en estudios preclínicos para evaluar su seguridad y eficacia en modelos animales .

Mecanismo De Acción

FAK-IN-7 ejerce sus efectos inhibiendo la actividad de la quinasa de adhesión focal. La quinasa de adhesión focal es un mediador clave en la transmisión de señales desde la matriz extracelular al citoplasma celular. Al inhibir la quinasa de adhesión focal, this compound interrumpe estas vías de señalización, lo que lleva a una reducción de la adhesión, la migración y la proliferación celular. Esta inhibición finalmente resulta en una disminución del crecimiento tumoral y la metástasis .

Los objetivos moleculares de this compound incluyen el dominio quinasa de la quinasa de adhesión focal, donde se une y previene la fosforilación de residuos de tirosina específicos. Esta unión inhibe la activación de las vías de señalización descendentes involucradas en la supervivencia y proliferación celular .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their structural modifications are summarized below:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

Key Observations :

- Microwave-assisted synthesis improves yields (75–85%) and reduces reaction times compared to conventional methods .

- Nitro and halogen substituents generally result in higher melting points (>250°C), correlating with crystalline stability .

Anticancer Activity

- The bromo-chloro derivative (Table 1) showed 100% protection in mortality assays, surpassing the base compound .

- N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) induced apoptosis in cancer cells via caspase-3 activation (IC~50~ = 8.2 µM) .

Antimicrobial and Antifungal Activity

- N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives inhibited Candida albicans (zone of inhibition = 18–22 mm) .

- Methylthio-propyl derivatives (e.g., from ) showed MIC values of 2–4 µg/mL against Bacillus anthracis .

Antioxidant Activity

- Compound 9g scavenged ABTS•+ radicals at 85% efficiency (comparable to trolox) .

Actividad Biológica

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound classified under the thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

- Molecular Targets : The compound may interact with specific enzymes or receptors that modulate inflammatory responses or cancer cell proliferation.

- Pathways Involved : It potentially inhibits key enzymes or signaling pathways that lead to reduced inflammation and tumor growth. For instance, studies have suggested its role in disrupting cell cycle progression in cancer cells .

Antimicrobial Activity

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

- Mechanism : Similar to other sulfonamides, it may inhibit bacterial growth by targeting essential metabolic pathways.

- Studies : Research indicates that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, outperforming certain conventional antibiotics in specific assays .

Anticancer Properties

The anticancer potential of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored through various in vitro studies:

- Cell Lines Tested : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : In one study, derivatives of thiadiazole exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours.

Synthesis Methods

The synthesis of N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:

- Formation of Thiadiazole Ring : The initial step often includes the reaction of appropriate amines with thioketones or thiosemicarbazides to form the thiadiazole ring structure.

- Acylation : The benzamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides under controlled conditions to yield the final product.

Study 1: Anticancer Activity

A recent study focused on synthesizing novel thiadiazole derivatives and assessing their anticancer activities. Among these derivatives, those similar to N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide were found to exhibit significant anti-proliferative effects against MCF-7 cells with minimal toxicity towards normal cells .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Results indicated that compounds with a similar structure showed enhanced activity compared to standard treatments like Gentamicin and Ampicillin against E. coli and Pseudomonas aeruginosa .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Chlorine substitution on phenyl | Anticancer |

| N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Fluorine substitution on phenyl | Antimicrobial |

| 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene | Contains a sulfonamide group | Antimicrobial |

Q & A

Q. What are the standard synthetic protocols for N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, a two-step protocol may include:

- Step 1 : Formation of a 1,3,4-thiadiazole core via cyclization of 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C under reflux .

- Step 2 : Benzamide coupling via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .

Microwave-assisted synthesis can enhance reaction efficiency and yield . Purity is confirmed via TLC, and structural validation employs NMR, IR, and mass spectrometry .

Q. How is the structural integrity of this compound validated?

Key techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and thiadiazole protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bond at ~1.32 Å in the thiadiazole ring) and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 369.4 for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate analogs) confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

- Catalyst selection : Mn(II) catalysts improve cyclization efficiency in thiadiazole formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates during benzamide coupling .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours under reflux) .

Q. What computational methods are used to predict bioactivity?

- DFT calculations : Analyze electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) and vibrational spectra to correlate structure with antimicrobial activity .

- Molecular docking : Predict binding affinities to targets like bacterial PFOR enzymes (e.g., binding energy ≤ −8.5 kcal/mol for thiadiazole derivatives) .

Q. How do structural modifications influence pharmacological properties?

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Solubility adjustments : Co-solvents (e.g., DMSO ≤1% v/v) prevent precipitation in cell-based assays .

- Metabolite analysis : LC-MS identifies degradation products that may skew activity results .

Methodological Challenges

Q. What are the limitations in characterizing this compound’s stability?

- Hydrolytic degradation : The thiadiazole ring is susceptible to hydrolysis under alkaline conditions (pH >9), requiring pH-controlled storage .

- Photodegradation : UV-Vis studies show λmax shifts after prolonged light exposure, necessitating amber vials for long-term stability .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Replace the 4-methylphenyl group with halophenyl (e.g., 4-Cl) or heteroaryl (e.g., pyridyl) moieties .

- Bioisosteric replacements : Substitute the benzamide with sulfonamide groups to modulate target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.